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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B1673013 Get Quote

Disclaimer: Publicly available information on a compound with the specific identifier "JNJ-

3989303" in the context of glucose metabolism is not available. This technical guide will

provide an in-depth overview of a key Johnson & Johnson (Janssen Pharmaceuticals)

compound, Canagliflozin, which plays a significant role in regulating glucose metabolism.

Additionally, a brief overview of another investigational compound, JNJ-38431055, is included

to provide a broader perspective on the company's research in this therapeutic area.

Canagliflozin: A Sodium-Glucose Co-transporter 2
(SGLT2) Inhibitor
Introduction
Canagliflozin (marketed as Invokana) is an orally administered medication developed by

Janssen Pharmaceuticals, a Johnson & Johnson company, for the treatment of type 2 diabetes

mellitus.[1] It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2)

inhibitors.[2][3] Canagliflozin improves glycemic control by increasing urinary glucose excretion,

and it has also demonstrated significant cardiovascular and renal protective benefits in clinical

trials.[4][5][6]

Mechanism of Action and Signaling Pathway
Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a

protein responsible for the reabsorption of approximately 90% of the glucose filtered by the

kidneys.[3][7] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the
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reabsorption of glucose from the filtrate back into the bloodstream.[2][8] This leads to a

lowering of the renal threshold for glucose and a subsequent increase in urinary glucose

excretion, thereby reducing plasma glucose concentrations in an insulin-independent manner.

[3][8]

Beyond its primary effect on SGLT2, canagliflozin also has a mild inhibitory effect on SGLT1,

which is found in the intestines and to a lesser extent in the kidneys.[8] This dual inhibition may

contribute to its overall glucose-lowering effects.[8] Some studies also suggest that

canagliflozin can activate AMP-activated protein kinase (AMPK) by inhibiting mitochondrial

function, which may contribute to some of its metabolic benefits.[9]
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Figure 1: Mechanism of Action of Canagliflozin.

Quantitative Data
The clinical development program for canagliflozin has generated extensive quantitative data

on its efficacy and safety. The following tables summarize key findings from various clinical

trials.

Table 1: Pharmacokinetic Properties of Canagliflozin
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Parameter Value Reference

Oral Bioavailability ~65% [10]

Time to Peak Plasma

Concentration (Tmax)
1-2 hours [10]

Plasma Protein Binding 99% (mainly to albumin) [11]

Terminal Half-life (100 mg

dose)
10.6 hours [10]

Terminal Half-life (300 mg

dose)
13.1 hours [10]

Metabolism
O-glucuronidation via UGT1A9

and UGT2B4
[11]

Excretion ~33% in urine, ~60% in feces [10]

Table 2: Efficacy of Canagliflozin in Type 2 Diabetes (26-week data)

Parameter Placebo
Canagliflozin
100 mg

Canagliflozin
300 mg

Reference

Change in

HbA1c (%)
+0.14 -0.77 -1.03 [12]

Change in

Fasting Plasma

Glucose (mg/dL)

+8 -27 -35 [12]

Change in Body

Weight (%)
-0.5 -2.5 -3.4 [12]

Change in

Systolic Blood

Pressure

(mmHg)

-0.1 -4.3 -5.0 [12]

Table 3: Cardiovascular and Renal Outcomes (CANVAS Program)
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Outcome
Hazard Ratio
(Canagliflozin vs.
Placebo)

95% Confidence
Interval

Reference

Major Adverse

Cardiovascular Events

(MACE)

0.86 0.75 - 0.97 [5]

Hospitalization for

Heart Failure
0.67 0.52 - 0.87 [4]

Progression of

Albuminuria
0.73 0.67 - 0.79 [13]

40% Reduction in

eGFR, Renal Death,

or ESRD

0.60 0.47 - 0.77 [5]

Experimental Protocols
The evaluation of SGLT2 inhibitors like canagliflozin involves a series of preclinical and clinical

studies. A common preclinical experimental workflow to assess the in vivo efficacy of a novel

SGLT2 inhibitor is outlined below.

Experimental Workflow: In Vivo Efficacy Assessment in a Diabetic Mouse Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8494676/
https://pmlive.com/pharma_news/trial_of_j_and_js_canagliflozin_boosts_sglt2_cardiovascular_credentials_1195435/
https://clinicaltrials.gov/study/NCT01032629
https://pmc.ncbi.nlm.nih.gov/articles/PMC8494676/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Induce Diabetes in Mice
(e.g., streptozotocin)

Randomize Mice into
Treatment Groups

(Vehicle, Canagliflozin doses)

Daily Oral Gavage
for a defined period (e.g., 4 weeks)

Weekly Monitoring:
- Blood Glucose
- Body Weight

- Food/Water Intake

Oral Glucose Tolerance Test (OGTT)
at the end of the study

24-hour Urine Collection
for Glucose Measurement

Euthanasia and Tissue Collection
(Kidney, Pancreas, Liver)

Biochemical and Histological Analysis

End

Click to download full resolution via product page

Figure 2: In Vivo Efficacy Assessment Workflow.
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JNJ-38431055: A GPR119 Receptor Agonist
Introduction
JNJ-38431055 is a novel, orally available, and selective agonist of the G protein-coupled

receptor 119 (GPR119).[14] GPR119 is expressed in pancreatic β-cells and intestinal L-cells,

and its activation is thought to stimulate insulin secretion and the release of incretin hormones

like glucagon-like peptide-1 (GLP-1).[15]

Mechanism of Action and Signaling Pathway
As a GPR119 agonist, JNJ-38431055 was designed to enhance glucose-dependent insulin

secretion and promote the release of incretins.[14] The activation of GPR119 by an agonist

leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)

levels.[15] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion.

In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn potentiates

insulin release from the pancreas.[15]
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Figure 3: GPR119 Agonist Signaling Pathway.

Clinical Development and Outcomes
Clinical studies with JNJ-38431055 in subjects with type 2 diabetes showed that while the

compound was well-tolerated, it demonstrated limited glucose-lowering efficacy.[16] Single-

dose administration of JNJ-38431055 did show a decrease in glucose excursion during an oral

glucose tolerance test.[16] However, multiple-dose administration did not result in a significant

alteration of the 24-hour weighted mean glucose.[16] These findings suggest that while the

GPR119 pathway is a plausible target for the treatment of type 2 diabetes, JNJ-38431055 did

not translate its preclinical promise into robust clinical efficacy.[16]
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Table 4: Summary of JNJ-38431055 Clinical Trial Findings

Parameter Observation Reference

Safety
Well-tolerated, not associated

with hypoglycemia
[16]

Pharmacokinetics
Dose-proportional plasma

exposure, ~13-hour half-life
[14]

Single-Dose Efficacy
Decreased glucose excursion

in OGTT
[16]

Multiple-Dose Efficacy
No significant change in 24-

hour weighted mean glucose
[16]

Incretin Effect
Increased post-meal GLP-1

and GIP concentrations
[16]

This technical guide provides a comprehensive overview of Canagliflozin as a key Johnson &

Johnson compound for the regulation of glucose metabolism, supported by quantitative data

and visualizations of its mechanism and experimental evaluation. The inclusion of JNJ-

38431055 offers insight into the broader research and development landscape within the

company for metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

